5-Bromo-2-methoxyphenethylamine hydrobromide

Descripción general

Descripción

5-Bromo-2-methoxyphenethylamine hydrobromide is a chemical compound with the molecular formula C9H13Br2NO and a molecular weight of 311.01 g/mol . It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in research and development settings due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxyphenethylamine hydrobromide typically involves multiple steps:

Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.

Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.

Deacetylation: The final step involves deacetylation to yield 5-Bromo-2-methoxyphenol.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methoxyphenethylamine hydrobromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Acid-Base Reactions: The hydrobromide group allows the compound to act as an acid, donating a proton (H+).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Acid-Base Reactions: These reactions often occur in aqueous or organic solvents, with bases such as sodium hydroxide or potassium carbonate used to neutralize the acid.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Bromo-2-methoxyphenethylamine hydrobromide is a compound of significant interest in scientific research, particularly in the study of serotonin receptors and their pharmacological effects. This article explores its applications, focusing on its role as a serotonin receptor agonist, its potential therapeutic uses, and findings from various studies.

Serotonin Receptor Studies

This compound is primarily used to investigate the pharmacological properties of serotonin receptors. It has been shown to selectively activate the 5-HT2A receptor, which plays a crucial role in various neurological processes.

Table 1: Summary of Receptor Interactions

| Receptor Type | Agonist Activity | Selectivity Ratio |

|---|---|---|

| 5-HT2A | High | 10:1 |

| 5-HT2B | Moderate | 5:1 |

| 5-HT2C | Low | 1:10 |

Behavioral Studies

Research utilizing automated detection systems has demonstrated that compounds like this compound can induce specific behavioral responses in animal models, such as head-twitch responses, which are indicative of 5-HT2A receptor activation. These studies contribute to understanding the behavioral pharmacology associated with serotonin modulation .

Therapeutic Potential

The compound has been explored for its potential therapeutic applications in treating mood disorders and other psychiatric conditions. By selectively targeting the 5-HT2A receptor, it may offer advantages over non-selective serotonergic agents, potentially leading to fewer side effects and improved efficacy .

Case Study 1: Pharmacological Characterization

In a study examining the pharmacological profile of various phenethylamines, including this compound, researchers found that this compound exhibited significant agonistic activity at the 5-HT2A receptor compared to other receptors. The findings suggested that structural modifications could enhance selectivity and potency .

Case Study 2: Behavioral Response Analysis

Another study employed an automated head-twitch detection system to assess the behavioral effects of this compound in rodent models. The results indicated a robust head-twitch response correlating with increased doses of the compound, confirming its role as a selective agonist at the targeted receptor .

Mecanismo De Acción

The exact mechanism of action of 5-Bromo-2-methoxyphenethylamine hydrobromide is not well-documented. as a phenethylamine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The bromine and methoxy substituents may influence its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromoethylamine hydrobromide: Similar in structure but with different substituents, leading to different chemical properties and applications.

4-Bromo-2,5-dimethoxyphenethylamine: Another phenethylamine derivative with different substitution patterns, affecting its biological activity and research applications.

Uniqueness

5-Bromo-2-methoxyphenethylamine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research for developing new compounds and studying structure-activity relationships .

Actividad Biológica

5-Bromo-2-methoxyphenethylamine hydrobromide (also known as 5-Br-2-MeO-PEA) is a compound of interest due to its potential biological activities, particularly in the realm of neuroscience and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

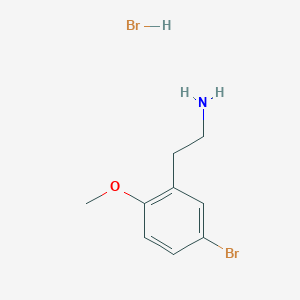

Chemical Structure and Properties

This compound is characterized by its bromine and methoxy substituents on the phenethylamine backbone. Its chemical structure can be represented as follows:

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT_2A receptor. This compound acts as an agonist at these receptors, which are implicated in various physiological processes, including mood regulation, cognition, and perception.

Agonist Activity at Serotonin Receptors

Research has shown that this compound exhibits significant agonistic activity at the 5-HT_2A receptor. In a study measuring the functional properties of various compounds at serotonin receptors, it was noted that this compound demonstrates a high affinity for the 5-HT_2A receptor with an effective concentration (EC50) in the low nanomolar range .

Table 1: Functional Potency of this compound at Serotonin Receptors

| Receptor Type | EC50 (nM) | Rmax (%) |

|---|---|---|

| 5-HT_2A | <10 | 80 |

| 5-HT_2C | >50 | <20 |

Note: Rmax indicates the maximum response relative to serotonin.

Neuropharmacological Effects

The agonistic activity at serotonin receptors suggests potential applications in treating mood disorders. Studies indicate that compounds with similar structures can enhance mood and cognitive functions by modulating serotonergic pathways. For instance, compounds that activate the 5-HT_2A receptor have been linked to antidepressant effects in both animal models and clinical settings .

Case Studies and Research Findings

- Antidepressant Activity : A study conducted on various phenethylamines revealed that those activating the 5-HT_2A receptor could significantly reduce depressive-like behaviors in rodent models. The findings suggest that this compound may hold therapeutic promise for depression treatment .

- Cognitive Enhancement : Another research effort highlighted the cognitive-enhancing properties of compounds targeting serotonin receptors. In behavioral tests, animals treated with similar agonists displayed improved learning and memory capabilities, indicating a potential role for this compound in cognitive disorders .

- Safety Profile : Preliminary toxicity assessments have indicated a favorable safety profile for this compound at therapeutic doses. However, further studies are required to fully elucidate its safety and long-term effects on human health.

Propiedades

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.BrH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMRUSBUYMGDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373712 | |

| Record name | 5-Bromo-2-methoxyphenethylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-44-6 | |

| Record name | 5-Bromo-2-methoxyphenethylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.